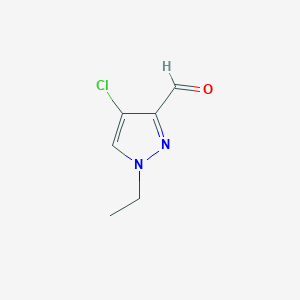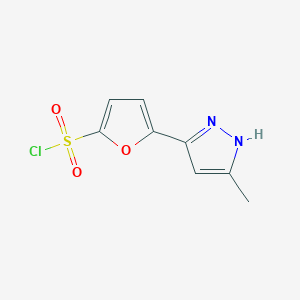
5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride: is a heterocyclic compound that features both pyrazole and furan rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the sulfonyl chloride group makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the furan-pyrazole intermediate with chlorosulfonic acid or thionyl chloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The pyrazole and furan rings can undergo oxidation and reduction reactions under appropriate conditions. For example, the furan ring can be oxidized to a furanone, and the pyrazole ring can be reduced to a pyrazoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate for Synthesis: This compound serves as an intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Candidate: Due to its unique structure, it may exhibit biological activity, making it a potential candidate for drug development. It can be used in the synthesis of compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride depends on its specific application. In the context of drug development, it may interact with biological targets such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The pyrazole and furan rings may also contribute to binding interactions through hydrogen bonding or π-π stacking.
Comparación Con Compuestos Similares
5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonothioate: Similar structure but with a sulfonothioate group instead of a sulfonyl chloride group.
Uniqueness: The presence of the sulfonyl chloride group in 5-(3-methyl-1H-pyrazol-5-yl)furan-2-sulfonyl chloride makes it highly reactive and versatile for further chemical modifications. This reactivity distinguishes it from its sulfonamide, sulfonate ester, and sulfonothioate counterparts, which are generally more stable and less reactive.
Propiedades
IUPAC Name |
5-(5-methyl-1H-pyrazol-3-yl)furan-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3S/c1-5-4-6(11-10-5)7-2-3-8(14-7)15(9,12)13/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLAILPPMCZODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(O2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea](/img/structure/B2439136.png)
![3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2439142.png)

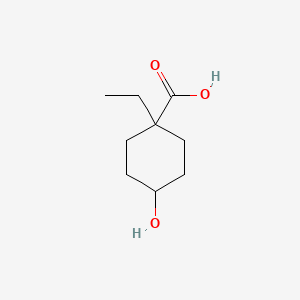
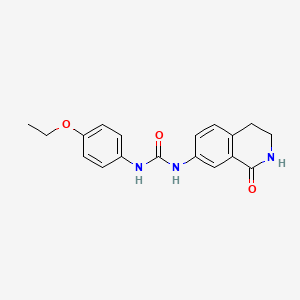
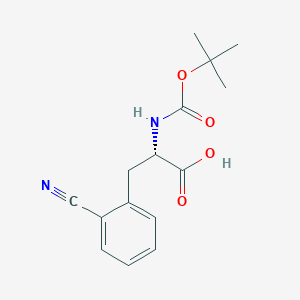
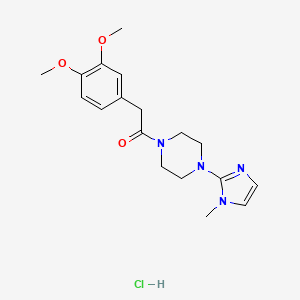

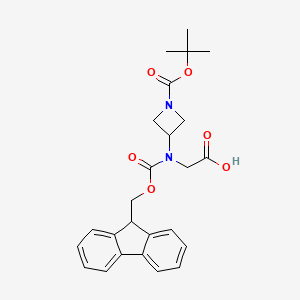
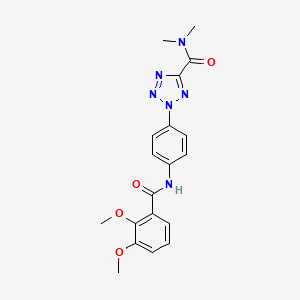
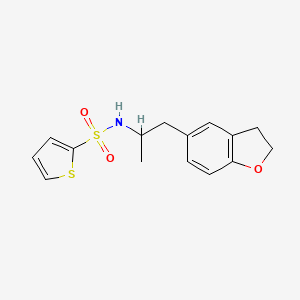
![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439155.png)
